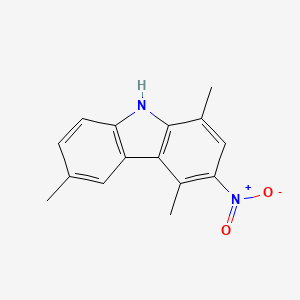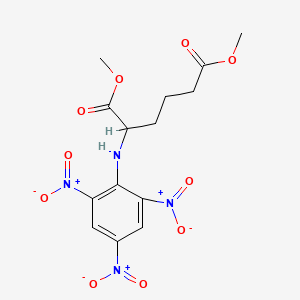
Dimethyl 2-(2,4,6-trinitroanilino)hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(2,4,6-trinitroanilino)hexanedioate is an organic compound with the molecular formula C₁₄H₁₆N₄O₁₀ It is characterized by the presence of a hexanedioate backbone substituted with a 2,4,6-trinitroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(2,4,6-trinitroanilino)hexanedioate typically involves the esterification of hexanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting dimethyl hexanedioate is then subjected to a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 2, 4, and 6 positions of the aniline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2,4,6-trinitroanilino)hexanedioate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Dimethyl 2-(2,4,6-trinitroanilino)hexanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 2-(2,4,6-trinitroanilino)hexanedioate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules. These interactions can lead to the modulation of biological pathways and exert various effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Hexanedioic acid, 2-(2,4,6-trinitrophenyl)amino-, dimethyl ester
- N,N-dimethyl-2-(2,4,6-trinitrophenyl)ethenamine
- (2S)-3-methyl-2-(2,4,6-trinitroanilino)butanoic acid
Uniqueness
Dimethyl 2-(2,4,6-trinitroanilino)hexanedioate is unique due to its specific substitution pattern and the presence of multiple nitro groups, which confer distinct chemical and biological properties
Properties
CAS No. |
400772-67-0 |
|---|---|
Molecular Formula |
C14H16N4O10 |
Molecular Weight |
400.30 g/mol |
IUPAC Name |
dimethyl 2-(2,4,6-trinitroanilino)hexanedioate |
InChI |
InChI=1S/C14H16N4O10/c1-27-12(19)5-3-4-9(14(20)28-2)15-13-10(17(23)24)6-8(16(21)22)7-11(13)18(25)26/h6-7,9,15H,3-5H2,1-2H3 |
InChI Key |
XJKVFPNIEOMJEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(C(=O)OC)NC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


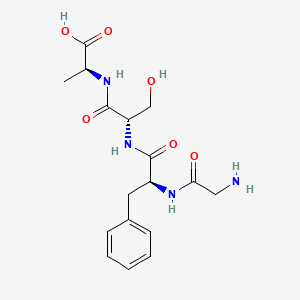
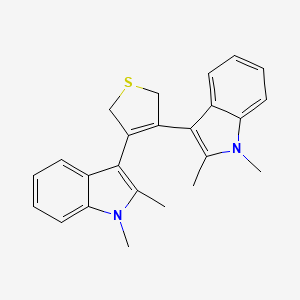
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)-](/img/structure/B14246992.png)
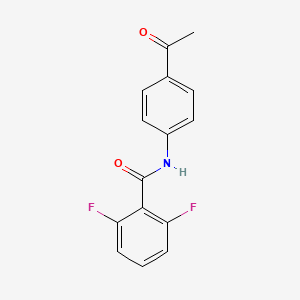
![2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide](/img/structure/B14247004.png)

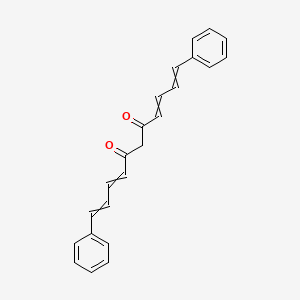

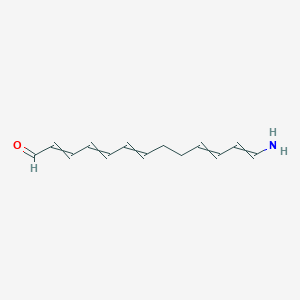
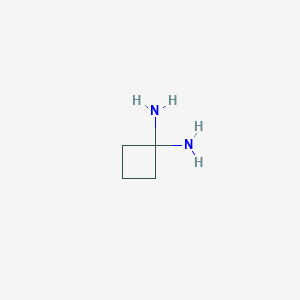
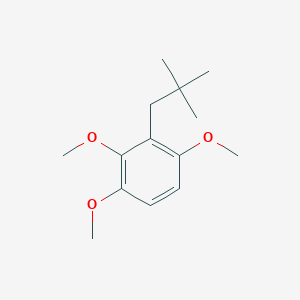
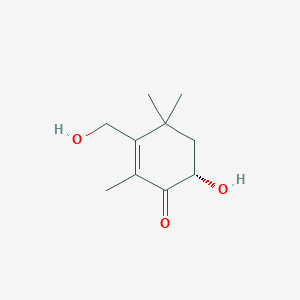
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid](/img/structure/B14247070.png)
